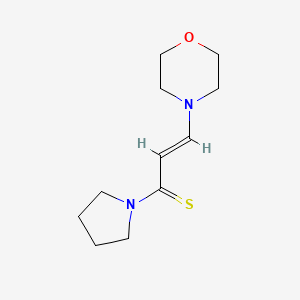
2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of brominated ketones It features a bromine atom attached to an ethanone group, which is further connected to a 1-methyl-1H-pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone typically involves the bromination of 1-(1-methyl-1H-pyrrol-3-yl)ethanone. One common method includes the reaction of 1-(1-methyl-1H-pyrrol-3-yl)ethanone with bromine in the presence of a suitable solvent like dichloromethane at low temperatures (0°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted ethanones.
Reduction: 1-(1-methyl-1H-pyrrol-3-yl)ethanol.
Oxidation: 1-(1-methyl-1H-pyrrol-3-yl)acetic acid.
Applications De Recherche Scientifique
2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is employed in the study of enzyme mechanisms and protein interactions due to its reactive bromine atom.
Industrial Applications: It can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The compound may also interact with enzymes, inhibiting their activity by forming stable adducts.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: Similar structure but lacks the bromine atom.
2-Bromo-1-(1H-pyrrol-2-yl)ethanone: Similar structure but lacks the methyl group on the pyrrole ring.
1-(1-Methyl-1H-pyrrol-3-yl)ethanol: Reduced form of the compound.
Uniqueness
2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of both a bromine atom and a methyl group on the pyrrole ring. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.
Propriétés
Numéro CAS |
220270-63-3 |
|---|---|
Formule moléculaire |
C7H8BrNO |
Poids moléculaire |
202.05 g/mol |
Nom IUPAC |
2-bromo-1-(1-methylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C7H8BrNO/c1-9-3-2-6(5-9)7(10)4-8/h2-3,5H,4H2,1H3 |
Clé InChI |
YRELCDYVYXDYBH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=C1)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874590.png)


![N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12874608.png)
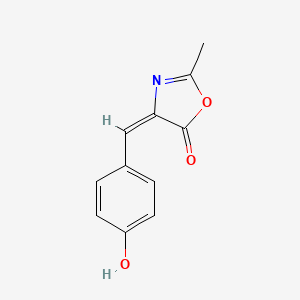
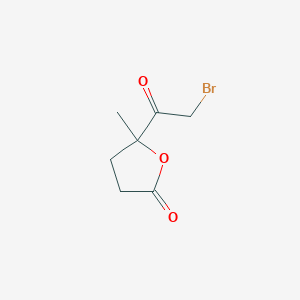
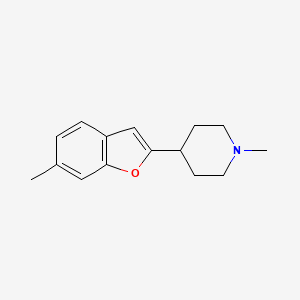
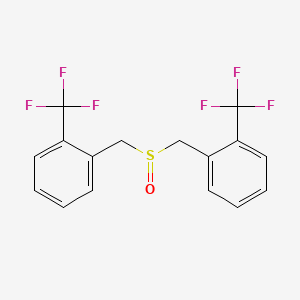
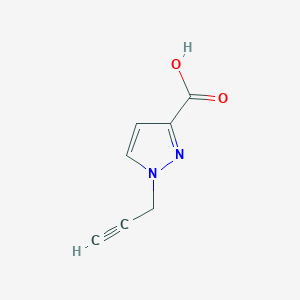

![7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B12874653.png)
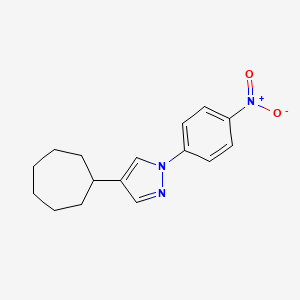
![4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12874660.png)
